

# Structure-activity relationship (SAR) of 2-cyanopyrrole derivatives

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## Compound of Interest

Compound Name: Pyrrole-2-carbonitrile

Cat. No.: B156044

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## A Comprehensive Guide to the Structure-Activity Relationship of 2-Cyanopyrrole Derivatives

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of promising chemical scaffolds is paramount. This guide provides a detailed comparison of 2-cyanopyrrole derivatives, focusing on their diverse biological activities, supported by experimental data. We delve into their potential as tyrosinase inhibitors, anticancer agents, and antimicrobial compounds.

## Structure-Activity Relationship (SAR) Insights

The biological activity of 2-cyanopyrrole derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring and any appended aromatic systems.

**Tyrosinase Inhibition:** The inhibitory potency of 2-cyanopyrrole derivatives against tyrosinase, a key enzyme in melanin biosynthesis, is a well-studied area. The SAR suggests that:

- **Substituents on the Phenyl Ring:** The presence and position of substituents on a phenyl ring attached to the pyrrole core play a crucial role. For instance, a 2-vinyl group on the benzene ring has been shown to significantly enhance inhibitory activity.[1][2] Dual substitutions on the benzene ring can also lead to improved potency.[1][2]
- **Electron-donating vs. Electron-withdrawing Groups:** The electronic nature of the substituents can modulate activity. However, a clear trend is not always evident and is likely dependent on the overall substitution pattern.

- The 2-Cyano Group: The cyano group at the 2-position of the pyrrole ring is considered a key pharmacophore, potentially interacting with the copper ions in the active site of tyrosinase.[1][2]

**Anticancer Activity:** Several pyrrole derivatives, including those with a cyano group, have demonstrated cytotoxic effects against various cancer cell lines. Key SAR observations include:

- **Aromatic Substituents:** The nature of aromatic groups attached to the pyrrole core significantly impacts cytotoxicity. For example, derivatives with a benzoyl group and a 2-benzylaminophenyl moiety have shown strong antitumor effects, particularly against colon cancer cells.[3][4]
- **Substitution Pattern:** The substitution pattern on the pyrrole and associated phenyl rings can determine the selectivity and potency against different cancer cell lines.

**Antimicrobial Activity:** 2-Cyanopyrrole derivatives and related compounds have shown promise as antibacterial and antifungal agents. The SAR in this context indicates that:

- **Fused Ring Systems:** The fusion of the pyrrole ring with other heterocyclic systems, such as imidazoline or pyrimidine, can lead to potent antimicrobial agents.
- **Substituents on Appended Rings:** The nature of substituents on aryl rings attached to the pyrrole or fused systems influences the antimicrobial spectrum and potency. For instance, chloro-substituted phenyl rings have been associated with good antibacterial activity.

## Comparative Performance Data

The following tables summarize the quantitative data for the biological activities of various 2-cyanopyrrole derivatives and related compounds.

## Tyrosinase Inhibitory Activity

Compound ID	Substituents	IC50 (µM) vs.	
		Mushroom	Reference
A1	Unsubstituted Phenyl	7.24	[5]
A2	2-Fluoro Phenyl	8.72	[5]
A3	3-Fluoro Phenyl	21.43	[5]
A4	2-Bromo Phenyl	8.47	[5]
A5	3-Bromo Phenyl	16.52	[5]
A6	4-Bromo Phenyl	8.17	[5]
A7	2-Methoxy Phenyl	23.57	[5]
A8	4-Methoxy Phenyl	89.15	[5]
A9	4-Trifluoromethyl Phenyl	12.44	[5]
A10	2,4-Dichloro Phenyl	4.83	[5]
A11	3,4-Dichloro Phenyl	2.11	[5]
A12	2-Vinyl Phenyl	0.97	[5][6]
Kojic Acid	(Reference)	28.72	[5][6]

## Anticancer Activity (Cytotoxicity)

Compound ID	Cancer Cell Line	Assay	Activity	Reference
4a	LoVo (Colon)	MTS	30.87% viability decrease at 50 $\mu\text{M}$	[7]
4d	LoVo (Colon)	MTS	54.19% viability decrease at 50 $\mu\text{M}$	[7]
4a	MCF-7 (Breast)	MTS	Strong antitumor effect at 400 $\mu\text{M}$ (15.13% viability at 48h)	[3][4]
4d	MCF-7 (Breast)	MTS	Strong antitumor effect at 400 $\mu\text{M}$ (12.82% viability at 48h)	[3][4]

## Antimicrobial Activity

Compound ID	Bacterial Strain	MIC ( $\mu\text{g/mL}$ )	Reference
BM212	Mycobacterium tuberculosis	0.7 - 1.5	[8]
1b	Escherichia coli	Potent activity	[9]
3b	Staphylococcus aureus	Potent activity	[9]
Phallusialide A	MRSA	32	[10]
Phallusialide B	Escherichia coli	64	[10]

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

## Tyrosinase Inhibitory Assay

This assay is used to determine the ability of a compound to inhibit the activity of tyrosinase, using L-DOPA as a substrate.[\[1\]](#)[\[2\]](#)[\[11\]](#)

### Materials:

- Mushroom Tyrosinase (EC 1.14.18.1)
- L-3,4-dihydroxyphenylalanine (L-DOPA)
- 50 mM Sodium Phosphate Buffer (pH 6.8)
- Test compounds dissolved in DMSO
- 96-well microplate
- Microplate reader

### Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 96-well plate, add 40  $\mu$ L of sodium phosphate buffer, 20  $\mu$ L of the test compound dilution, and 20  $\mu$ L of tyrosinase solution (in buffer).
- Include a negative control (with DMSO instead of test compound) and a blank (buffer only).
- Pre-incubate the plate at 25°C for 10 minutes.
- Initiate the reaction by adding 20  $\mu$ L of L-DOPA solution to all wells.
- Immediately measure the absorbance at 475 nm using a microplate reader. Take kinetic readings every minute for 10-20 minutes.
- The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
- The percentage of inhibition is calculated using the formula: % Inhibition =  $[(V_{\text{control}} - V_{\text{inhibitor}}) / V_{\text{control}}] * 100$ , where V is the reaction rate.

- IC<sub>50</sub> values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[\[4\]](#)[\[12\]](#)[\[13\]](#)

### Materials:

- Cancer cell line of interest
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plate
- Microplate reader

### Procedure:

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
- Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

- Shake the plate gently for 15 minutes to ensure complete dissolution.
- Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
- Cell viability is expressed as a percentage of the untreated control, and IC<sub>50</sub> values are calculated.

## Broth Microdilution Method for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[\[14\]](#)[\[15\]](#)[\[16\]](#)

### Materials:

- Bacterial strain of interest
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Test compounds dissolved in a suitable solvent
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Incubator

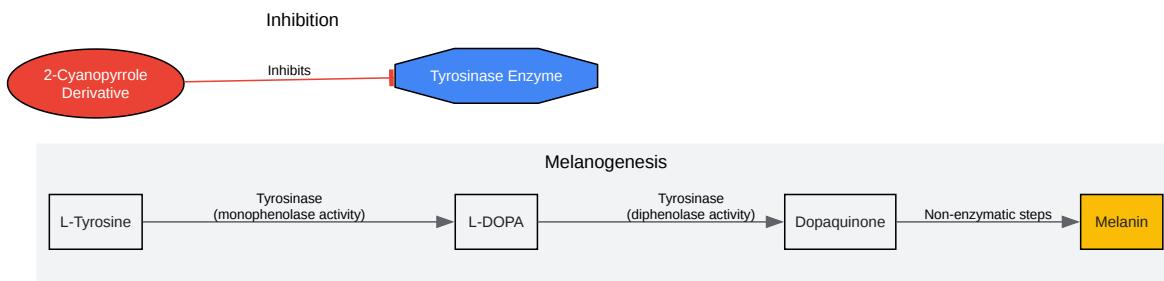
### Procedure:

- Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate.
- Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the wells.

- Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound).
- Incubate the plate at 35-37°C for 16-20 hours.
- After incubation, visually inspect the wells for bacterial growth (turbidity).
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

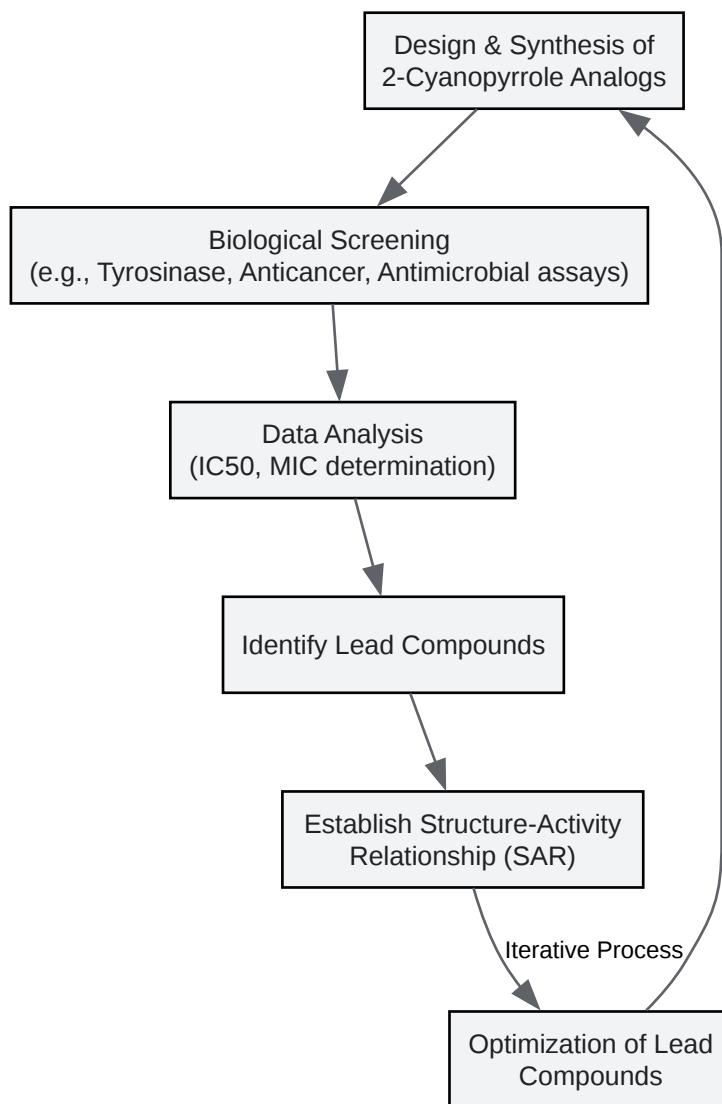
## Visualizations

The following diagrams illustrate key concepts and workflows related to the study of 2-cyanopyrrole derivatives.



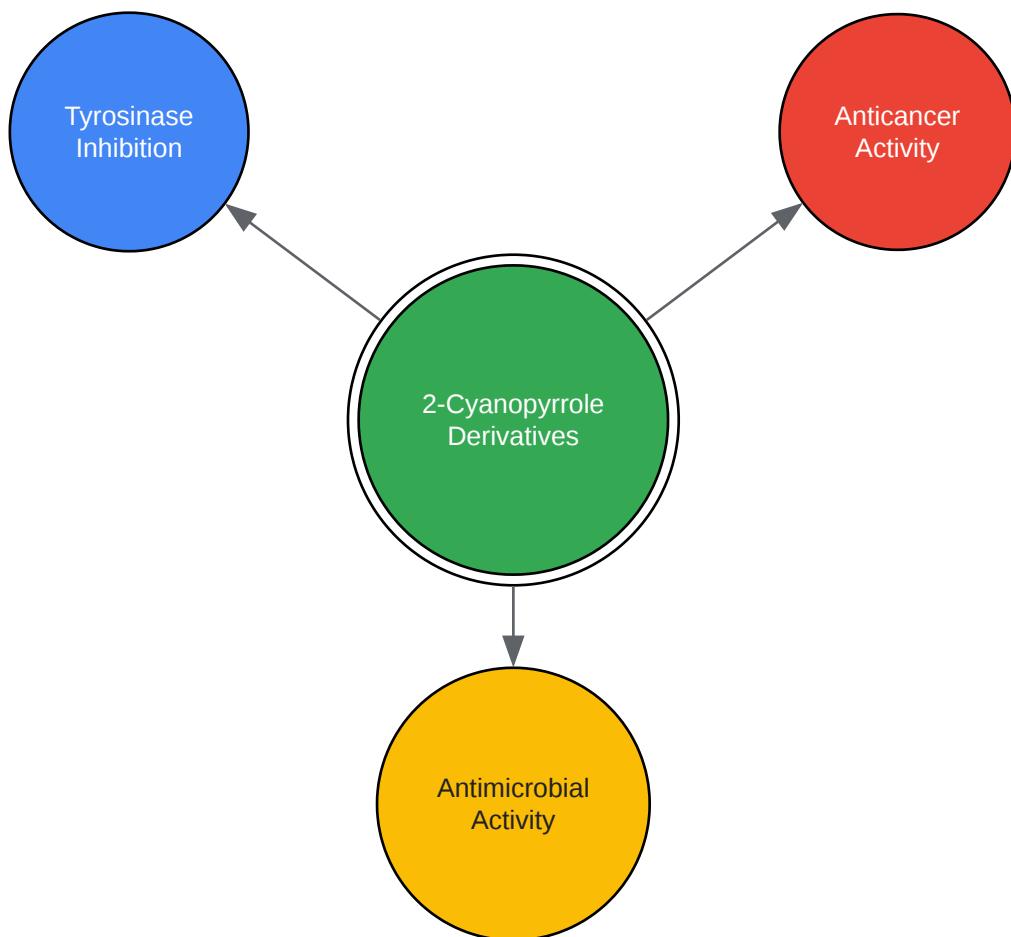
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Caption: Tyrosinase-mediated melanin synthesis pathway and the inhibitory action of 2-cyanopyrrole derivatives.



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Caption: General experimental workflow for a structure-activity relationship (SAR) study.



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Caption: Diverse biological activities of 2-cyanopyrrole derivatives.

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